![molecular formula C7H6N4O B7644373 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
1H-Pyrazolo[4,3-b]pyridine-6-carboxamide
Overview
Description
1H-Pyrazolo[4,3-b]pyridine-6-carboxamide is an organic compound that belongs to the pyrazolo[4,3-b]pyridine family. It has been extensively studied due to its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. The compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments have been studied in detail.
Scientific Research Applications
Synthesis and Mechanistic Studies :
- Yıldırım, Kandemirli, & Demir (2005) reported the synthesis of 1H-pyrazole-3-carboxamide derivatives and examined the reaction mechanism theoretically (Yıldırım, Kandemirli, & Demir, 2005).
- Keating & Alam (2021) explored the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides using palladium-catalyzed aminocarbonylation, highlighting the functional group tolerance of this method (Keating & Alam, 2021).
Biomedical Applications :
- Donaire-Arias et al. (2022) reviewed the synthesis, diversity of substituents, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, noting their presence in over 300,000 compounds and 2,400 patents (Donaire-Arias et al., 2022).
- Reddy et al. (2014) developed 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones as anticancer agents, showing inhibition of mTOR with nanomolar potency (Reddy et al., 2014).
Antibacterial and Anticancer Properties :
- Murlykina et al. (2019) synthesized 1H-pyrazolo[3,4-b]pyridine-4- and 1H-pyrazolo[3,4-b]pyridine-6-carboxamides, showing potential antibacterial properties (Murlykina et al., 2019).
- Bollinger et al. (2018) discovered 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides as mGlu4 PAMs with potential applications in Parkinson's disease treatment (Bollinger et al., 2018).
Synthetic Methodologies :
- Shaabani et al. (2009) developed a one-pot four-component reaction for synthesizing pyrazolo[3,4-b]pyridine-5-carboxamide derivatives (Shaabani et al., 2009).
- Miyachi et al. (2019) conducted structure-activity relationship studies on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as PPARα-selective agonists (Miyachi et al., 2019).
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)4-1-5-6(9-2-4)3-10-11-5/h1-3H,(H2,8,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJAAYNKDCPCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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